3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps. One common method includes the annulation of a pyridine ring to 4-aminoisoxazoles and the closure of the isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogen or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antiproliferative properties are being explored for the treatment of various cancers.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Similar compounds include other oxazolo[5,4-b]pyridine derivatives, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds also exhibit significant biological activities, including PI3K inhibitory activity.
Isoxazolo[4,5-b]pyridine derivatives: Known for their antibacterial and anticancer properties.
The uniqueness of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c1-12-7-6-10-21-18(12)23-19(25)15-11-16(14-8-4-3-5-9-14)22-20-17(15)13(2)24-26-20/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
PTQWGYVPVDVRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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